Cathepsin D/E Substrate, Fluorogenic

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

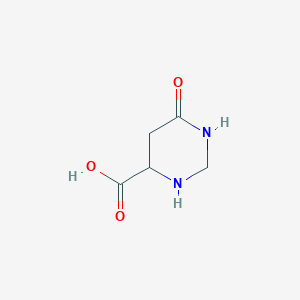

Cathepsin D/E Substrate, Fluorogenic, is an internally quenched fluorogenic 11-mer peptide that acts as a sensitive and selective substrate for cathepsins D and E. This compound is not a substrate for cathepsins B, H, or L. The cleavage of this substrate by cathepsins D and E results in enhanced fluorescence, making it a useful tool for screening cathepsin D and E inhibitors and determining their activity in tissue and cell extracts .

Preparation Methods

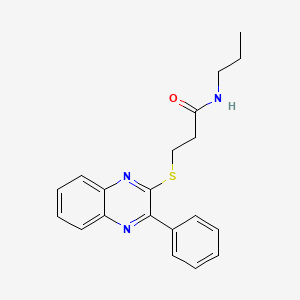

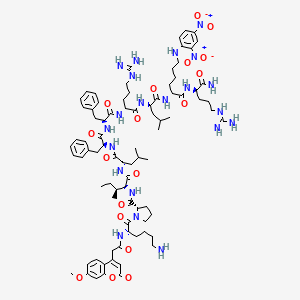

The synthesis of Cathepsin D/E Substrate, Fluorogenic, involves the construction of a highly sensitive synthetic decapeptide substrate based on the known sequence specificities of the cleavage sites of cathepsins D and E. The substrate contains a highly fluorescent (7-methoxycoumarin-4-yl)acetyl (MOCAc) moiety and a quenching 2,4-dinitrophenyl (Dnp) group. The peptide sequence is MOCAc-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH₂ .

The synthesis process typically involves solid-phase peptide synthesis (SPPS) techniques, where the peptide chain is assembled step-by-step on a solid support. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥97% .

Chemical Reactions Analysis

Cathepsin D/E Substrate, Fluorogenic, undergoes hydrolysis reactions catalyzed by cathepsins D and E. The cleavage occurs specifically at the Phe-Phe amide bond, resulting in the separation of the fluorescent and quenching moieties, which leads to enhanced fluorescence . The hydrolysis rate constants (kcat/Km) for rat gastric cathepsin D and human erythrocyte cathepsin E are 15.6 µM⁻¹ sec⁻¹ and 10.9 µM⁻¹ sec⁻¹, respectively .

Common reagents and conditions used in these reactions include the substrate at a concentration of 20 µM, with the reaction typically carried out at an acidic pH of around 4.0, which is optimal for the activity of cathepsins D and E .

Scientific Research Applications

Cathepsin D/E Substrate, Fluorogenic, has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Cathepsin D/E Substrate, Fluorogenic, involves its hydrolysis by cathepsins D and E. The substrate is designed to interact specifically with the active sites of these enzymes. The cleavage of the Phe-Phe amide bond by the enzymes results in the separation of the fluorescent (MOCAc) and quenching (Dnp) moieties, leading to an increase in fluorescence intensity . This fluorescence change can be measured to determine the activity of cathepsins D and E in various samples.

Comparison with Similar Compounds

Cathepsin D/E Substrate, Fluorogenic, is unique in its high sensitivity and selectivity for cathepsins D and E. Similar compounds include other fluorogenic substrates designed for different cathepsins, such as:

Cathepsin B Substrate, Fluorogenic: A substrate specific for cathepsin B, which is involved in various proteolytic processes.

Cathepsin L Substrate, Fluorogenic: A substrate specific for cathepsin L, another important protease in cellular processes.

Cathepsin K Substrate, Fluorogenic: A substrate specific for cathepsin K, which plays a role in bone resorption.

The uniqueness of this compound, lies in its ability to selectively measure the activity of cathepsins D and E without interference from other cathepsins .

Properties

Molecular Formula |

C83H119N21O18 |

|---|---|

Molecular Weight |

1699.0 g/mol |

IUPAC Name |

(2S)-N-[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]-1-[(2S)-6-amino-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]hexanoyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C83H119N21O18/c1-8-50(6)71(101-79(114)66-30-21-39-102(66)81(116)61(27-15-17-35-84)93-69(105)44-53-45-70(106)122-68-47-55(121-7)32-33-56(53)68)80(115)100-63(41-49(4)5)76(111)98-65(43-52-24-13-10-14-25-52)78(113)99-64(42-51-22-11-9-12-23-51)77(112)96-60(29-20-38-92-83(88)89)74(109)97-62(40-48(2)3)75(110)95-59(73(108)94-58(72(85)107)28-19-37-91-82(86)87)26-16-18-36-90-57-34-31-54(103(117)118)46-67(57)104(119)120/h9-14,22-25,31-34,45-50,58-66,71,90H,8,15-21,26-30,35-44,84H2,1-7H3,(H2,85,107)(H,93,105)(H,94,108)(H,95,110)(H,96,112)(H,97,109)(H,98,111)(H,99,113)(H,100,115)(H,101,114)(H4,86,87,91)(H4,88,89,92)/t50-,58+,59-,60-,61-,62-,63-,64-,65-,66-,71-/m0/s1 |

InChI Key |

NBCATOJDDSPOJV-NFHABCNISA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N[C@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)CC5=CC(=O)OC6=C5C=CC(=C6)OC |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)CC5=CC(=O)OC6=C5C=CC(=C6)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-[[(6aR,9S,10aR)-4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinolin-9-yl]methyl]-3-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B12366436.png)

![2-[2-(3,3-difluoropyrrolidin-1-yl)-2-oxoethyl]-6-hydroxy-1-methyl-3-oxo-9,10-dihydro-8H-pyrano[3,2-f]chromene-5-carbaldehyde](/img/structure/B12366444.png)

![N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-phenyl-3H-benzimidazole-5-carboxamide](/img/structure/B12366452.png)

![(1R,2S,5S)-N-[(2S)-4-(3,3-dimethylazetidin-1-yl)-3,4-dioxo-1-[(3S)-2-oxopiperidin-3-yl]butan-2-yl]-3-[(2S)-3,3-dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B12366467.png)